(S)-2-methyl-1-propylpiperazine dihydrochloride (S)-2-methyl-1-propylpiperazine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13655287
InChI: InChI=1S/C8H18N2.2ClH/c1-3-5-10-6-4-9-7-8(10)2;;/h8-9H,3-7H2,1-2H3;2*1H/t8-;;/m0../s1
SMILES: CCCN1CCNCC1C.Cl.Cl
Molecular Formula: C8H20Cl2N2
Molecular Weight: 215.16 g/mol

(S)-2-methyl-1-propylpiperazine dihydrochloride

CAS No.:

Cat. No.: VC13655287

Molecular Formula: C8H20Cl2N2

Molecular Weight: 215.16 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-methyl-1-propylpiperazine dihydrochloride -

Specification

Molecular Formula C8H20Cl2N2
Molecular Weight 215.16 g/mol
IUPAC Name (2S)-2-methyl-1-propylpiperazine;dihydrochloride
Standard InChI InChI=1S/C8H18N2.2ClH/c1-3-5-10-6-4-9-7-8(10)2;;/h8-9H,3-7H2,1-2H3;2*1H/t8-;;/m0../s1
Standard InChI Key LXROECRFRBKBFU-JZGIKJSDSA-N
Isomeric SMILES CCCN1CCNC[C@@H]1C.Cl.Cl
SMILES CCCN1CCNCC1C.Cl.Cl
Canonical SMILES CCCN1CCNCC1C.Cl.Cl

Introduction

Chemical and Structural Properties

Molecular Characteristics

(S)-2-Methyl-1-propylpiperazine dihydrochloride has the molecular formula C₈H₂₀Cl₂N₂ and a molecular weight of 215.16 g/mol. The compound’s structure features a piperazine ring substituted with a methyl group at the S-configured second carbon and a propyl group at the first nitrogen, with two hydrochloride counterions enhancing solubility .

Table 1: Physicochemical Properties

PropertyValue
CAS Number1630082-59-5
Molecular FormulaC₈H₂₀Cl₂N₂
Molecular Weight215.16 g/mol
Purity≥97% (HPLC)
Storage ConditionsRoom temperature, dry environment
SolubilityWater, polar organic solvents

The stereochemistry at the second carbon is critical for its biological activity, as enantiomeric purity directly impacts binding affinity to neural targets .

Spectroscopic and Analytical Data

Synthesis and Industrial Production

Asymmetric Synthesis Pathways

Industrial synthesis employs asymmetric catalysis to achieve high enantiomeric excess (ee >98%). Key steps include:

  • Thioamide Cyclization: Reacting 1-n-propylpiperazine thioamide with ethyl 4-chloroacetoacetate to form a thiazole intermediate .

  • Reductive Amination: Lithium aluminum hydride (LiAlH₄) reduces carbonyl groups to hydroxyls, followed by mesylation and nucleophilic substitution with methylamine .

  • Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt, optimized for stability and solubility .

Table 2: Key Synthetic Parameters

StepReagents/ConditionsYield
CyclizationEthyl 4-chloroacetoacetate, 100°C75–80%
ReductionLiAlH₄, dry ethyl ether85%
Salt FormationMethanolic HCl95%

Industrial-Scale Manufacturing

Companies like MolCore BioPharmatech and Puyer International Group utilize continuous flow chemistry and ultra-low temperature technologies (-78°C) to enhance reaction control and minimize side products. Quality assurance includes ISO-certified protocols for purity validation (>97%) .

Pharmacological Applications

Central Nervous System (CNS) Drug Development

The compound’s piperazine core facilitates interactions with serotonin (5-HT) and dopamine receptors. Structural analogs, such as 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives, exhibit potent antagonistic activity (pA₂ = 7.45–8.27) in preclinical models of anxiety and schizophrenia . Modifying the alkyl chain length or introducing electron-withdrawing groups (e.g., p-benzoyl) alters receptor affinity, enabling tailored therapeutic profiles .

Table 3: Receptor Binding Affinities of Structural Analogs

DerivativeTarget ReceptorpA₂ Value
3a (C₃ chain)5-HT₁A7.76
3b (C₅ chain)D₂8.27
4a (p-benzoyl)5-HT₂C7.45

Antimicrobial and Antiparasitic Activity

Piperazine derivatives demonstrate antitubercular and trypanocidal properties. Hexylamine-substituted analogs inhibit Mycobacterium tuberculosis growth (MIC = 2.5 µg/mL), while diphenoxy-adamantane derivatives show efficacy against Trypanosoma brucei, the causative agent of sleeping sickness .

ConditionStability Outcome
Temperature (25°C)Stable for 36 months
pH 3–9No decomposition
Oxidizing agentsReacts violently

Formulation Strategies

Lyophilized powders and propanol-based solutions are preferred for long-term storage. Compatibility with polypropylene and glass containers ensures minimal leaching during storage .

Industrial and Regulatory Aspects

Manufacturing Compliance

Production adheres to ICH Q7 guidelines, with stringent controls on residual solvents (e.g., methanol <3,000 ppm) and heavy metals (e.g., Pb <10 ppm). Batch records include full traceability from raw materials to final packaging .

Future Research Directions

  • In Vivo Pharmacokinetics: Biodistribution and metabolite profiling in mammalian models.

  • Polypharmacology: Dual-targeting derivatives for comorbid neurological disorders.

  • Green Chemistry: Solvent-free synthesis using enzymatic catalysis .

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